molecular formula C23H22N6O2S4 B12468854 N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B12468854
M. Wt: 542.7 g/mol
InChI Key: MYZOOAAPVACQCJ-UHFFFAOYSA-N
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Description

N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a complex organic compound featuring multiple functional groups, including thiadiazole rings, sulfanyl groups, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves multi-step reactions. One common approach is to start with the synthesis of the 1,3,4-thiadiazole core, which can be achieved through the condensation of thiosemicarbazide with appropriate aldehydes, followed by oxidative cyclization .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole rings may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes . The sulfanyl groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of two thiadiazole rings and multiple sulfanyl groups makes it distinct from other similar compounds, potentially leading to unique interactions with biological targets and different reactivity patterns in chemical reactions.

Properties

Molecular Formula

C23H22N6O2S4

Molecular Weight

542.7 g/mol

IUPAC Name

N-[5-[2-[[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C23H22N6O2S4/c1-15-6-5-9-17(12-15)13-32-22-28-27-21(35-22)25-19(31)14-33-23-29-26-20(34-23)24-18(30)11-10-16-7-3-2-4-8-16/h2-9,12H,10-11,13-14H2,1H3,(H,24,26,30)(H,25,27,31)

InChI Key

MYZOOAAPVACQCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

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